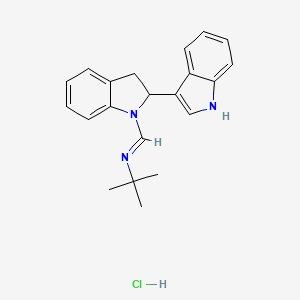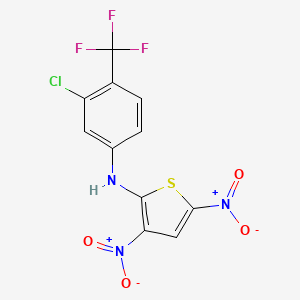
Nitrogen-13
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ammonia N-13 is a radioactive diagnostic agent used in positron emission tomography (PET) scans. It is a radiolabeled analog of ammonia, with the molecular formula 13NH3 and a molecular weight of 16.02. This compound is primarily used for imaging the myocardium under rest or pharmacologic stress conditions to evaluate myocardial perfusion in patients with suspected or existing coronary artery disease .
Scientific Research Applications
Ammonia N-13 is widely used in scientific research, particularly in the field of nuclear medicine. Its primary application is in myocardial perfusion imaging, where it helps in identifying areas of the heart muscle with reduced blood flow, which is crucial for diagnosing conditions like coronary artery disease . Other applications include:
Viability Assessment: Evaluating myocardial viability to determine the most appropriate treatment plan for patients with severe heart disease.
High-Resolution Imaging: Providing high-resolution images for more accurate diagnoses.
Quantitative Analysis: Allowing for quantitative analysis of myocardial blood flow.
Prognostic Value: Assessing the risk of adverse cardiac events.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ammonia N-13 is produced in a cyclotron by bombarding a target material with protons. The typical reaction involves proton irradiation of oxygen-18 water, which forms Nitrogen-13, which is then converted to ammonia . The production process is semi-automated and involves proton-irradiation of a 10 mM aqueous ethanol solution using an in-target process under aseptic conditions .
Industrial Production Methods
The industrial production of Ammonia N-13 involves a reliable semi-automated process to manufacture large quantities of the compound in high purity. This process includes proton-irradiation, in-line anion-exchange purification, sterile filtration, reformulation, and quality control analyses. The total manufacturing time is approximately 11 minutes from the end of bombardment .
Chemical Reactions Analysis
Types of Reactions
Ammonia N-13 undergoes various chemical reactions, including:
Oxidation: Ammonia can be oxidized to form nitrogen oxides.
Reduction: Ammonia can be reduced to form nitrogen and hydrogen.
Substitution: Ammonia can undergo substitution reactions to form amines and other nitrogen-containing compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and chlorine.
Reduction: Common reducing agents include hydrogen and metals such as iron.
Substitution: Common reagents include alkyl halides and acids.
Major Products Formed
Oxidation: Nitrogen oxides such as nitrogen dioxide and nitric oxide.
Reduction: Nitrogen and hydrogen gases.
Substitution: Amines and other nitrogen-containing compounds.
Mechanism of Action
Ammonia N-13 is a radiolabeled analog of ammonia that is distributed to all organs of the body after intravenous administration. It is extracted from the blood in the coronary capillaries into the myocardial cells, where it is metabolized to glutamine N-13 and retained in the cells. The PET technique measures myocardial blood flow based on the assumption of a three-compartmental disposition of intravenous ammonia N-13 in the myocardium .
Comparison with Similar Compounds
Ammonia N-13 is unique due to its radioactive properties and its use in PET imaging. Similar compounds include:
Fluorodeoxyglucose (FDG): Another radiotracer used in PET imaging, primarily for detecting cancer.
Carbon-11: A radiotracer used in PET imaging for studying brain function and metabolism.
Oxygen-15: A radiotracer used in PET imaging for measuring blood flow and oxygen metabolism.
Ammonia N-13 stands out due to its specific application in myocardial perfusion imaging and its ability to provide high-resolution, quantitative analysis of myocardial blood flow.
Properties
| Ammonia N 13 Injection is a radiolabeled analog of ammonia that is distributed to all organs of the body after intravenous administration. It is extracted from the blood in the coronary capillaries into the myocardial cells where it is metabolized to glutamine N 13 and retained in the cells. The presence of ammonia N 13 and glutamine N 13 in the myocardium allows for PET imaging of the myocardium. | |
CAS No. |
13981-22-1 |
Molecular Formula |
H3N |
Molecular Weight |
16.030 g/mol |
IUPAC Name |
azane |
InChI |
InChI=1S/H3N/h1H3/i1-1 |
InChI Key |
QGZKDVFQNNGYKY-BJUDXGSMSA-N |
Isomeric SMILES |
[13NH3] |
SMILES |
[N] |
Canonical SMILES |
N |
| 34819-78-8 | |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



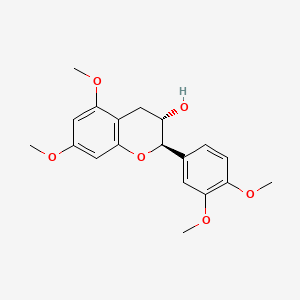

![3-Methyl-1,2-dihydropyrido[3,2-e][1,2,4]triazine;hydrochloride](/img/structure/B1220790.png)
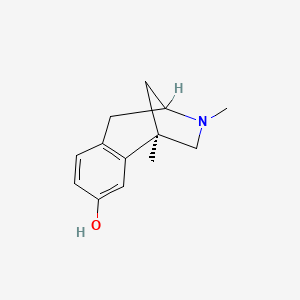
![(1R,9R,13S)-N-Methyltricyclo[7.3.1.02,7]trideca-2,4,6,10-tetraen-13-amine;hydrochloride](/img/structure/B1220792.png)

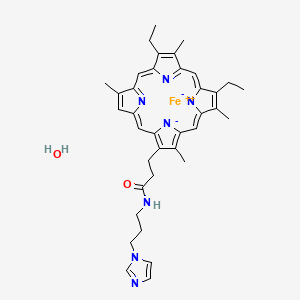
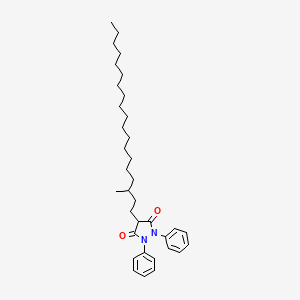
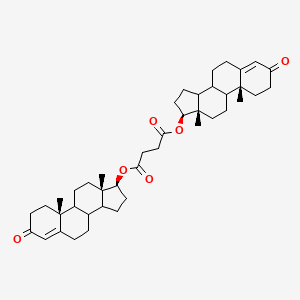
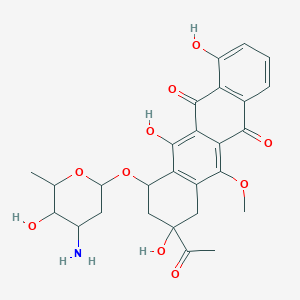
![3-[18-(2-Carboxylatoethyl)-8,13-bis(ethenyl)-3,7,12,17-tetramethylporphyrin-21,24-diid-2-yl]propanoate;hydron;iron(2+);1-methylimidazole](/img/structure/B1220803.png)
